molecular formula C18H17ClN2O2S B4986496 4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride

4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride

Cat. No. B4986496
M. Wt: 360.9 g/mol
InChI Key: AYTJCWUVTGVCAC-UHFFFAOYSA-N
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Description

4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride, also known as DMTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMTB belongs to the family of thiazole-based compounds and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride is not fully understood. However, it has been suggested that 4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) which are involved in the production of inflammatory mediators and cancer cell growth. 4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride has also been shown to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. 4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride has been shown to increase the activity of certain antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride has several advantages for lab experiments. It is easy to synthesize and has a high yield. 4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride is also stable and can be stored for a long time. However, 4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride has some limitations for lab experiments. It is insoluble in water and requires organic solvents for dissolution. 4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride is also sensitive to light and heat, which can affect its stability.

Future Directions

There are several future directions for research on 4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride. One area of research is the development of 4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of 4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride. Further studies are also needed to determine the safety and toxicity of 4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride in vivo. In addition, the synthesis of 4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride analogs with improved efficacy and selectivity is an area of future research.
Conclusion:
In conclusion, 4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride is a thiazole-based compound that has gained attention in the scientific community due to its potential applications in various fields. 4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride has been extensively studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. The synthesis of 4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride is easy and efficient, and it has several advantages for lab experiments. However, 4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride has some limitations for lab experiments. There are several future directions for research on 4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride, including the development of 4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride-based drugs and the elucidation of its mechanism of action.

Synthesis Methods

4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-dimethylphenyl isothiocyanate with 4-aminobenzoic acid in the presence of a base, followed by acidification to obtain 4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride hydrochloride. The yield of 4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride has been tested in vitro and in vivo for its efficacy against various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. 4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S.ClH/c1-11-3-8-15(12(2)9-11)16-10-23-18(20-16)19-14-6-4-13(5-7-14)17(21)22;/h3-10H,1-2H3,(H,19,20)(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTJCWUVTGVCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrochloride

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